Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate
Description
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
methyl 4-[1-(1,3-thiazol-2-yl)ethylamino]butanoate |
InChI |
InChI=1S/C10H16N2O2S/c1-8(10-12-6-7-15-10)11-5-3-4-9(13)14-2/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
JELYDAWNSAOBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of thiazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interfere with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate to structurally related thiazole-containing compounds, focusing on molecular features, physical properties, and functional implications. Key analogs from the provided evidence include 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (Table 1) .
Table 1: Comparative Overview of Thiazole-Containing Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Purity | Price (JPY) |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₅N₂O₂S | 227.30* | N/A† | N/A | N/A | N/A |
| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 219.26 | 65032-66-8 | 139.5–140 | 97% | 62,500/g |
| 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 219.26 | N/A | N/A | 97% | 23,300/250mg |
*Calculated using standard atomic weights.
Structural and Functional Differences
Core Backbone: The target compound features a butanoate ester backbone, whereas the analogs in the evidence are benzoic acid derivatives. The ester group in the target compound may confer higher metabolic stability compared to carboxylic acids, which are prone to ionization at physiological pH .
Thiazole Substitution: The target compound’s thiazole is substituted at the 2-position with an ethylamino group, while the analogs have a methyl group at the 2-position and a thiazole ring fused at the 4-position of a benzene ring.
Physicochemical Properties :
- The benzoic acid analogs exhibit higher melting points (~140°C), likely due to strong intermolecular hydrogen bonding via the carboxylic acid group. In contrast, the ester-containing target compound is expected to have a lower melting point and higher solubility in organic solvents .
Biological Relevance: Benzoic acid derivatives are often used as intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory agents). The target compound’s ester group and flexible butanoate chain might make it more suitable for prodrug applications or as a ligand for enzymes like proteases or kinases .
Research Findings and Implications
- Synthetic Accessibility : The benzoic acid analogs are commercially available at high purity (97%), with prices reflecting scale-dependent costs (e.g., JPY 62,500/g for 1g vs. JPY 23,300/250mg) . The target compound’s synthesis would likely require multi-step procedures, including thiazole ring formation and esterification.
- For example, 2-methylthiazole derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting the target compound could be optimized for similar applications .
Biological Activity
Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its role in various biological activities. The synthesis typically involves multi-step organic reactions, allowing for modifications that enhance yield and purity. Common synthetic routes include the coupling of thiazole derivatives with amino acids or their esters, followed by purification techniques such as chromatography.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. Compounds containing thiazole rings are frequently associated with these properties due to their ability to interact with various biological targets.
Antiviral Activity
Thiazole derivatives have shown promising results in antiviral applications. For instance, compounds similar to this compound have demonstrated inhibitory effects against viral replication mechanisms. A study highlighted that thiazole-containing compounds can effectively inhibit viral RNA-dependent RNA polymerases, crucial for viral replication processes .
Anticancer Properties
Research indicates that this compound may also possess anticancer properties. Thiazole derivatives have been reported to inhibit specific mitotic kinesins, such as HSET (KIFC1), leading to increased multipolar mitotic spindle formation in cancer cells. This mechanism can induce cell death in cancerous cells with centrosome amplification .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of RNA-dependent RNA polymerase | |
| Anticancer | Inhibition of mitotic kinesins (HSET) | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Study 1: Antiviral Efficacy
In a study focusing on thiazole derivatives, this compound was evaluated for its ability to inhibit the replication of bovine viral diarrhea virus (BVDV). The compound demonstrated significant antiviral activity with an EC50 value indicating effective inhibition at low concentrations .
Case Study 2: Cancer Cell Studies
Another investigation assessed the effects of this compound on human cancer cell lines. The compound was found to induce multipolar mitoses in centrosome-amplified cells, suggesting its potential as a therapeutic agent in targeting cancer cells that exhibit abnormal mitotic behavior .
The mechanisms through which this compound exerts its biological effects involve interaction with specific enzymes and receptors. Molecular docking studies have indicated strong binding affinities to targets associated with inflammation and cancer pathways. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics relevant to drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
